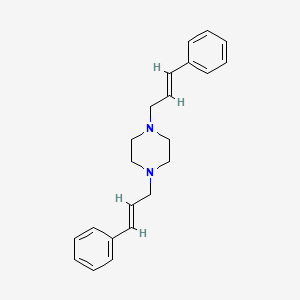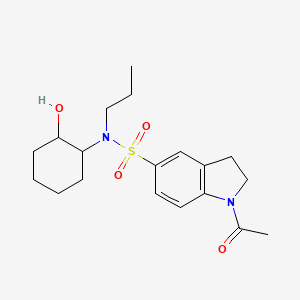![molecular formula C16H16N2O2 B5417925 3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5417925.png)
3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one, commonly known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPH is a synthetic organic molecule that belongs to the family of chalcones and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of HPPH is not fully understood, but it is believed to exert its anticancer effects by inducing oxidative stress, which leads to the activation of apoptotic pathways and the inhibition of cell proliferation. HPPH has also been shown to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer treatment.
Biochemical and physiological effects:
HPPH has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune response, and the induction of autophagy. HPPH has also been found to have antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPPH for lab experiments is its ease of synthesis, which makes it readily available for research purposes. HPPH also exhibits high stability and solubility in various solvents, which makes it easier to handle and store. However, one of the limitations of HPPH is its low bioavailability, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on HPPH. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability of HPPH and improve its therapeutic efficacy. Another area of research is the investigation of HPPH's potential use in combination with other anticancer agents to enhance its anticancer effects. Additionally, further studies are needed to elucidate the mechanism of action of HPPH and to identify potential targets for its therapeutic applications.
Métodos De Síntesis
HPPH can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the aldol condensation reaction. The most common method for synthesizing HPPH is the Claisen-Schmidt condensation reaction, which involves the reaction between 2-hydroxyacetophenone and 4-pyridinecarbaldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
HPPH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. HPPH has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells.
Propiedades
IUPAC Name |
(Z)-3-(2-hydroxyanilino)-1-pyridin-4-ylpent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-13(18-14-5-3-4-6-15(14)19)11-16(20)12-7-9-17-10-8-12/h3-11,18-19H,2H2,1H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCABXHFAIPMNR-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)C1=CC=NC=C1)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)C1=CC=NC=C1)/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B5417844.png)
![6-iodo-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5417852.png)
![2-(2,4-dichlorophenoxy)-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]acetohydrazide](/img/structure/B5417862.png)
![8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417867.png)

![2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5417883.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5417887.png)
![5-[2-(allyloxy)benzylidene]-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417889.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5417898.png)
![3-methyl-7-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417903.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)